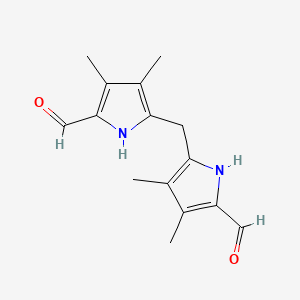
1H-Pyrrole-2-carboxaldehyde, 5,5'-methylenebis[3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge and substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] typically involves the reaction of 3,4-dimethylpyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two pyrrole rings. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of catalysts and advanced purification techniques ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: A simpler analog with a single pyrrole ring.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Another derivative with different substituents on the pyrrole ring.
2,4-Dimethylpyrrole: A related compound with methyl groups at different positions on the pyrrole ring.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3,4-dimethyl-] is unique due to its bis-pyrrole structure connected by a methylene bridge. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21211-62-1 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[(5-formyl-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H18N2O2/c1-8-10(3)14(6-18)16-12(8)5-13-9(2)11(4)15(7-19)17-13/h6-7,16-17H,5H2,1-4H3 |
InChI Key |
CGQYPCRRAIAKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)CC2=C(C(=C(N2)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


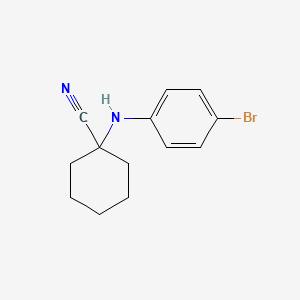
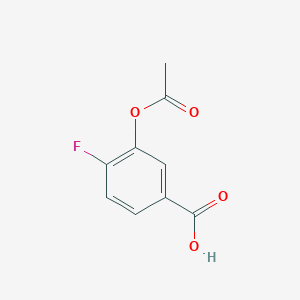
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)
![[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B12051465.png)

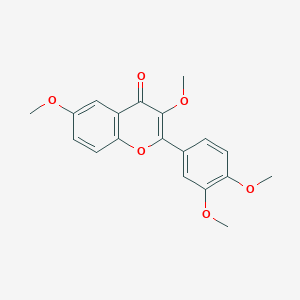
![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)
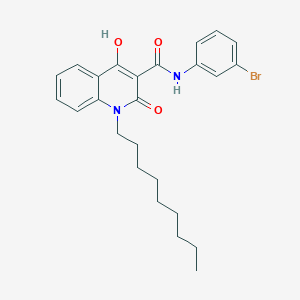
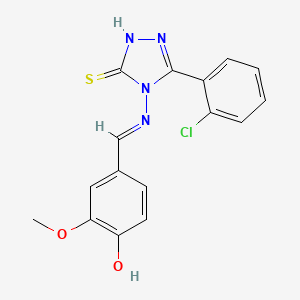
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B12051508.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B12051519.png)
